molecular formula C16H17BrClN3O3S B2756771 5-Bromo-2-((1-((4-chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine CAS No. 2034579-41-2

5-Bromo-2-((1-((4-chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine

Cat. No. B2756771
CAS RN: 2034579-41-2
M. Wt: 446.74
InChI Key: KUUSSWZKBLZGMV-UHFFFAOYSA-N
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Description

5-Bromo-2-((1-((4-chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is a chemical compound that belongs to the family of pyrimidine derivatives. It is a potent inhibitor of protein kinase B (PKB/Akt) that plays a crucial role in various cellular processes such as cell growth, proliferation, and survival. This compound has gained significant attention in the scientific community due to its potential applications in cancer research.

Scientific Research Applications

Synthesis and Derivative Development

Research has led to innovative synthetic routes and chemical transformations involving pyrimidine derivatives, highlighting the versatility of these compounds in organic synthesis. For instance, studies have shown the synthesis of pyrimido[4,5-e][1,3,4] thiadiazine derivatives from bromo-chloro-methylpyrimidine compounds through reactions with methylhydrazine, showcasing a new route to these derivatives with potential biological activities (Rahimizadeh, Nikpour, & Bakavoli, 2007). Similarly, other research has focused on the synthesis of heterocyclic compounds based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole, leading to a variety of biologically active compounds through condensation and reaction processes (El‐Emary, Al-muaikel, & Moustafa, 2002).

Biological Activities and Applications

Several studies have investigated the biological activities of pyrimidine derivatives, highlighting their potential in developing new therapeutic agents. For example, novel 5‑bromo‑2-chloropyrimidin-4-amine derivatives have shown significant antimicrobial activities against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Ranganatha et al., 2018). Moreover, the synthesis of sulfanyl pyrimidin-4(3H)-one derivatives has been explored, with a focus on their antimicrobial properties, further emphasizing the importance of these compounds in medicinal chemistry (Mallikarjunaswamy et al., 2017).

Structural and Chemical Properties

The investigation of the structural and chemical properties of pyrimidine derivatives has also been a focus of research. Studies on crystal structures and molecular conformations provide insight into the interactions and stability of these compounds, which is essential for understanding their reactivity and potential applications in various chemical and pharmaceutical contexts (Kumar et al., 2012).

properties

IUPAC Name

5-bromo-2-[1-[(4-chlorophenyl)methylsulfonyl]piperidin-3-yl]oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrClN3O3S/c17-13-8-19-16(20-9-13)24-15-2-1-7-21(10-15)25(22,23)11-12-3-5-14(18)6-4-12/h3-6,8-9,15H,1-2,7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUUSSWZKBLZGMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)CC2=CC=C(C=C2)Cl)OC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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